N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE
Overview
Description
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinolinecarboxamides This compound is characterized by the presence of a thiadiazole ring, a quinoline core, and a pyridine moiety
Preparation Methods
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves multiple steps, starting from the preparation of the thiadiazole ring and the quinoline core. The thiadiazole ring can be synthesized through the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate halide . The quinoline core is typically prepared via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent . The final step involves the coupling of the thiadiazole ring with the quinoline core and the pyridine moiety under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent .
Chemical Reactions Analysis
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . It can also interact with DNA, leading to the disruption of DNA replication and transcription processes . The pathways involved in its mechanism of action include the inhibition of topoisomerase enzymes and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-6,8-DIMETHYL-2-(4-PYRIDINYL)-4-QUINOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-3,5-DINITROBENZAMIDE: This compound also contains a thiadiazole ring but differs in its substitution pattern and functional groups.
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-PHENOXYBUTANAMIDE: This compound has a phenoxybutanamide moiety instead of the quinoline and pyridine rings.
The uniqueness of this compound lies in its combination of the thiadiazole, quinoline, and pyridine rings, which confer specific chemical and biological properties .
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,8-dimethyl-2-pyridin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5OS2/c1-4-28-21-26-25-20(29-21)24-19(27)16-11-17(14-5-7-22-8-6-14)23-18-13(3)9-12(2)10-15(16)18/h5-11H,4H2,1-3H3,(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFELZYLMGSSWRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=CC(=NC3=C(C=C(C=C23)C)C)C4=CC=NC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.